1-(2-Chloro-4-methoxyphenyl)-2-methyl-1-propanone
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Overview
Description
1-(2-Chloro-4-methoxyphenyl)-2-methyl-1-propanone is an organic compound characterized by its unique chemical structure, which includes a chloro and methoxy group attached to a phenyl ring, along with a methyl group on the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methoxyphenyl)-2-methyl-1-propanone typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-methoxyphenyl)-2-methyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chloro-4-methoxyphenyl)-2-methyl-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)-2-methyl-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloro-4-methoxyphenyl)-2-methyl-1-propanone can be compared with other similar compounds, such as:
- 1-(2-Chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea
- 1-(2-Chloro-4-methoxyphenyl)-3-(3-chlorophenyl)urea
- 1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)urea
These compounds share structural similarities but differ in their functional groups and overall chemical properties
Properties
CAS No. |
116400-86-3 |
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Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(2-chloro-4-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7H,1-3H3 |
InChI Key |
WQBXAJKTQQJVTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)OC)Cl |
Origin of Product |
United States |
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